N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
Description
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide is a synthetic propanamide derivative characterized by two distinct structural motifs:
- Amide nitrogen substitution: A 1-cyanobutyl group (C₄H₈N), introducing a nitrile functionality that may influence hydrogen bonding and metabolic stability.
While detailed spectroscopic or physicochemical data for this compound are absent in the provided evidence, its inferred molecular formula is C₁₇H₂₁N₃O₂ (molecular weight ≈ 299.37 g/mol). The methylcyclopropyl-furan moiety suggests conformational rigidity, which could enhance target binding specificity in pharmacological contexts.
Properties
IUPAC Name |
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-12(10-17)18-16(19)8-6-13-5-7-15(20-13)14-9-11(14)2/h5,7,11-12,14H,3-4,6,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESZBACVBITIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=CC=C(O1)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base.
Attachment of the cyanobutyl group: The cyanobutyl group can be introduced via a nucleophilic substitution reaction using a cyanobutyl halide.
Formation of the propanamide chain: The final step involves the amidation of the intermediate compound with a suitable amine source under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The furan ring and the cyanobutyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The table below contrasts key features of the target compound with structurally related propanamide derivatives from the evidence:
Key Observations:
- Shared Furan Motif : The target compound and the compound both feature a 5-(2-methylcyclopropyl)furan-2-yl group , which likely enhances rigidity and lipophilicity. However, the compound substitutes the amide nitrogen with a morpholine-sulfonyl phenyl group, increasing molecular weight (434.51 vs. ~299.37 g/mol) and polarity due to the sulfonyl moiety .
- Cyanide Functionality: The target’s 1-cyanobutyl group differs from Taranabant’s 3-cyanophenyl substituent. While both nitriles may improve metabolic stability, Taranabant’s aromatic cyano group could enhance π-stacking in CNS targets .
- Heterocyclic Diversity: Compounds like 7c () incorporate thiazole and oxadiazole rings, which are associated with antimicrobial activity. In contrast, the target’s furan and cyanobutyl groups suggest divergent bioactivity profiles .
Physicochemical Properties
- Melting Points: compounds exhibit melting points of 134–178°C, correlating with crystalline stability from sulfanyl and heterocyclic groups. The target’s melting point is unverified but likely lower due to its aliphatic cyanobutyl chain .
- Solubility: The morpholine-sulfonyl group in ’s compound enhances water solubility compared to the target’s hydrophobic cyanobutyl chain .
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C22H24N4O
- Molecular Weight : 364.45 g/mol
- IUPAC Name : N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
Structural Characteristics
The compound features a furan ring substituted with a methylcyclopropyl group, which is significant for its interaction with cannabinoid receptors. The presence of the cyanobutyl moiety enhances its lipophilicity, potentially affecting its bioavailability and receptor binding affinity.
Cumyl-4CN-BINACA acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. This interaction mimics the effects of naturally occurring cannabinoids like THC (tetrahydrocannabinol).
Pharmacological Effects
Research indicates that Cumyl-4CN-BINACA exhibits a range of effects:
- Psychoactive Effects : Similar to THC, it can induce euphoria, relaxation, and altered sensory perception.
- Analgesic Properties : It has been noted for potential pain-relieving effects, making it a candidate for further investigation in pain management therapies.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation, although more extensive research is needed to confirm these findings.
Toxicological Profile
Despite its potential therapeutic benefits, Cumyl-4CN-BINACA has been associated with adverse effects:
- Psychotropic Side Effects : Users have reported anxiety, paranoia, and hallucinations.
- Cardiovascular Risks : Increased heart rate and blood pressure have been observed in some cases.
Case Study 1: Emergency Department Visits
A study analyzing emergency department visits linked to synthetic cannabinoids found that Cumyl-4CN-BINACA was present in several cases. Patients exhibited severe agitation, tachycardia, and altered mental status. The findings underscore the need for awareness regarding the risks associated with synthetic cannabinoids.
Research Study 1: Receptor Binding Affinity
A comparative study on various synthetic cannabinoids demonstrated that Cumyl-4CN-BINACA has a high binding affinity for CB1 receptors, significantly higher than some other synthetic variants. This suggests a potent psychoactive potential which may lead to increased abuse liability.
| Compound | CB1 Binding Affinity (Ki) | Psychoactive Potential |
|---|---|---|
| Cumyl-4CN-BINACA | 0.5 nM | High |
| JWH-018 | 3.0 nM | Moderate |
| AB-FUBINACA | 1.2 nM | High |
Research Study 2: In Vivo Effects
In vivo studies on animal models revealed that administration of Cumyl-4CN-BINACA led to significant changes in behavior consistent with cannabinoid activity. These included increased locomotor activity followed by sedation at higher doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Preparation of the furan intermediate via cyclopropane functionalization using 2-methylcyclopropyl precursors under palladium-catalyzed coupling conditions .
- Step 2 : Amide bond formation between the furan intermediate and 1-cyanobutylamine, employing coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Key Parameters : Temperature (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Computational Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactivity .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Mechanistic Studies : Use competitive binding assays (e.g., SPR or ITC) to quantify target affinity and compare with off-target interactions .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and validate reproducibility .
Q. How does the 2-methylcyclopropyl group on the furan ring influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂) and identify cytochrome P450 isoforms involved .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values) and blood-brain barrier penetration (logBB) .
- Structural Correlations : Compare with analogs lacking the methylcyclopropyl group to isolate its contribution to solubility (logP) and plasma protein binding .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against targets (e.g., kinases, GPCRs) with known crystal structures .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and topological torsion .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Identification : Scrutinize reaction parameters (e.g., catalyst loading, solvent purity) and purification techniques (e.g., recrystallization vs. flash chromatography) .
- Reproducibility Protocol : Publish detailed step-by-step procedures with exact equivalents, temperature ramps, and inert atmosphere protocols .
- Collaborative Validation : Cross-validate yields in independent labs using identical starting materials and equipment .
Structural and Functional Insights
Q. What role does the cyanobutyl moiety play in modulating the compound’s bioactivity?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs with alternative substituents (e.g., -CH₂CH₂CN or -CH₂CH₂CH₂CN) and compare IC₅₀ values in target assays .
- Steric Effects : Analyze X-ray/NMR data to evaluate conformational restrictions imposed by the cyanobutyl chain .
- Electron-Withdrawing Effects : Use Hammett constants (σ) to correlate C≡N electron withdrawal with activity trends .
Experimental Design Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Scaffold Diversification : Modify the furan ring (e.g., substituent position), amide linkage (e.g., reverse amide), and cyanobutyl chain length .
- High-Throughput Screening : Use 96-well plates to test 100+ analogs against a panel of targets (e.g., enzymes, cell viability assays) .
- Data Integration : Apply machine learning (e.g., random forest) to identify critical structural features driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
